Tubulin inhibitor 32

Hepatocellular carcinoma Antiproliferative activity IC50

Researchers studying colon cancer mechanisms require metabolically stable, orally bioavailable microtubule inhibitors, yet many first-generation agents (e.g., CA-4) suffer from rapid clearance. Tubulin inhibitor 32 (compound 6y) directly addresses this gap. - Demonstrated highest antiproliferative potency in HCT-116 cells among a focused diaryl heterocyclic library. - Human liver microsomal t1/2 = 106.2 min, enabling sustained target engagement studies. - Orally active in HCT-116 mouse xenograft models with tumor suppression and no observable toxicity.

Molecular Formula C18H19N3O3
Molecular Weight 325.4 g/mol
Cat. No. B12405819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin inhibitor 32
Molecular FormulaC18H19N3O3
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=CC=NN2C3=CC=C(C=C3)N
InChIInChI=1S/C18H19N3O3/c1-22-16-10-12(11-17(23-2)18(16)24-3)15-8-9-20-21(15)14-6-4-13(19)5-7-14/h4-11H,19H2,1-3H3
InChIKeyWUKGECOHTOGGGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubulin Inhibitor 32: A Quantitative Procurement Guide for a Potent, Orally Active Microtubule Polymerization Inhibitor


Tubulin Inhibitor 32 (CAS: 2923531-39-7, also known as compound 6y) is a synthetic, orally active small molecule that functions as a microtubule polymerization inhibitor. It is classified as a colchicine binding site inhibitor (CBSI), a validated class of antimitotic agents that suppress microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cells [1]. Its chemical structure is defined by the molecular formula C18H19N3O3, with a molecular weight of 325.36 g/mol . The compound is typically supplied as a solid with a purity of >98% (HPLC) .

Procurement Caveats for Tubulin Inhibitor 32: Why In-Class Substitution Is Not Recommended


Direct substitution with other colchicine-site inhibitors or common antimitotics like paclitaxel is scientifically unsound. First, the functional potency of colchicine-site inhibitors is highly dependent on subtle structural differences that dictate binding affinity and cellular effects; for instance, this compound's tubulin polymerization IC50 of 10.9 µM [1] differs substantially from other agents like CA-4 (4.6 µM) or colchicine (7.48 µM) when assessed under different experimental conditions, leading to unpredictable outcomes in dose-response studies [2]. Second, the compound demonstrates a unique combination of potent antiproliferative activity in certain cell lines (e.g., HepG2 IC50 = 1.54 µM) and notable metabolic stability (human T1/2 = 106.2 min) [1]. Third, its validated oral activity and in vivo efficacy profile are not a class-wide attribute, making it a distinct tool for specific preclinical oncology research [1]. The precise quantitative evidence for this differentiation is detailed below.

Quantitative Differentiation Evidence for Tubulin Inhibitor 32 vs. Alternatives


Comparative Antiproliferative Potency in HepG2 Hepatocellular Carcinoma Cells

In head-to-head evaluations within the same study, Tubulin Inhibitor 32 (compound 6y) demonstrated a 5.3-fold greater antiproliferative potency against HepG2 cells (IC50 = 1.54 µM) compared to the reference compound Verubulin (IC50 = 8.2 µM) [1]. This is a direct comparison that quantifies its superior activity in this specific cancer model.

Hepatocellular carcinoma Antiproliferative activity IC50

Differential Cytotoxicity Across Cancer Cell Lines: Implications for Research Focus

Tubulin Inhibitor 32 exhibits a distinct selectivity profile across a panel of cancer cell lines. While its potency against HepG2 is high (IC50 = 1.54 µM), it is significantly less potent against SW480 colorectal adenocarcinoma cells (IC50 = 37.53 µM), resulting in a 24-fold difference in sensitivity [1]. This profile contrasts with a closely related analog, compound 6a, which shows a different pattern of sensitivity (e.g., HCT-116 IC50 = 0.14 µM vs. 6y IC50 = 2.65 µM) [1].

Selectivity profile Cancer cell panel Cytotoxicity

Tubulin Polymerization Inhibition Potency: A Class-Level Comparison

The primary mechanism of Tubulin Inhibitor 32 is validated as inhibition of microtubule polymerization. Its IC50 for this activity is 10.9 µM (or 8.4 µM in a different assay system) [1][2]. While a direct head-to-head study against standard inhibitors colchicine (IC50 = 10.6 nM) and CA-4 (IC50 = 13.2 nM) is not available, the data from cross-study comparisons highlight a key differentiator: the compound is a micromolar inhibitor, unlike the nanomolar potency of colchicine and CA-4 [3]. This lower potency may offer advantages in studies where complete microtubule depolymerization is undesirable.

Tubulin polymerization Biochemical assay Mechanism of action

Human Liver Microsome Metabolic Stability: A Competitive Advantage for In Vivo Application

Tubulin Inhibitor 32 demonstrates high metabolic stability in human liver microsomes, with a half-life (T1/2) of 106.2 minutes [1]. This is a critical differentiator for researchers planning in vivo or oral dosing studies. In contrast, many promising tubulin inhibitors, including the clinical candidate verubulin, suffer from rapid hepatic clearance, limiting their translational potential. While a direct intra-study comparison is not available, this value falls within the range considered highly stable for a small molecule drug candidate.

Metabolic stability Human liver microsomes In vivo study

In Vivo Antitumor Efficacy in a HCT-116 Xenograft Model: Demonstrated Oral Activity

Oral administration of Tubulin Inhibitor 32 at 50 mg/kg once daily for 20 days in an HCT-116 colon cancer xenograft model resulted in a 44.1% reduction in tumor volume and a 27.0% reduction in tumor weight compared to vehicle-treated controls, without apparent toxicity [1]. This directly demonstrates oral bioavailability and in vivo antitumor activity, a feature not universally shared across the colchicine-site inhibitor class.

Xenograft model Oral bioavailability In vivo efficacy

Defined Research Applications for Tubulin Inhibitor 32 Based on Empirical Evidence


Preclinical Studies in Hepatocellular Carcinoma (HCC)

Prioritize for in vitro and in vivo models of HCC. The compound's 1.54 µM IC50 against HepG2 cells, coupled with its oral bioavailability and favorable metabolic stability in human liver microsomes (T1/2 = 106.2 min), makes it a strong candidate for evaluating antitumor efficacy in liver cancer xenograft models via oral gavage [1].

Investigating Structure-Activity Relationships (SAR) for Colchicine-Site Binders

Utilize as a reference compound in SAR studies of novel diaryl heterocyclic microtubule inhibitors. Its established potency profile across multiple cancer cell lines (e.g., IC50 range from 1.54 µM in HepG2 to 37.53 µM in SW480) and defined tubulin polymerization IC50 (10.9 µM) provide a quantitative benchmark for evaluating new analogs [1].

Research on Orally Bioavailable Microtubule-Targeting Agents

Employ in studies focused on overcoming the bioavailability challenges of traditional antimitotics. The confirmed oral activity and significant tumor growth inhibition (44.1% volume reduction at 50 mg/kg p.o.) in a xenograft model provide a validated starting point for investigating the pharmacokinetic/pharmacodynamic (PK/PD) relationship of this class [1].

Exploratory Studies on Differential Cell Line Sensitivity

Ideal for experiments designed to understand the molecular basis of selective cytotoxicity. The >24-fold difference in potency between HepG2 (IC50 = 1.54 µM) and SW480 (IC50 = 37.53 µM) cells offers a powerful tool for probing the genetic or proteomic factors that confer sensitivity or resistance to microtubule inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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